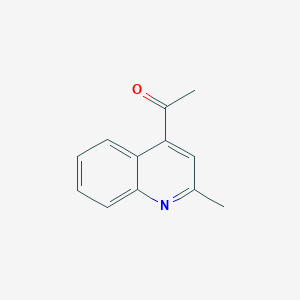
1-(2-Methylquinolin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylquinolin-4-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound, specifically, features a quinoline ring substituted with a methyl group at the 2-position and an ethanone group at the 4-position, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-4-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone with hydrazine hydrate under dimethylformamide solvent . Another method includes the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methyl and ethanone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in various solvents at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and appropriate catalysts.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
1-(2-Methylquinolin-4-yl)ethanone is being investigated for its potential biological activities , particularly:
- Antimicrobial Properties : Quinoline derivatives are known for their ability to inhibit bacterial growth. Studies have shown that this compound can interact with bacterial DNA gyrase, leading to bacterial cell death.
- Anticancer Activity : Research indicates that it may exhibit anticancer properties by targeting specific proteins involved in cancer cell proliferation. Molecular docking studies suggest that it binds effectively to targets associated with cancer progression .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing complex organic molecules. It can undergo various chemical reactions:
- Oxidation : Can be oxidized to form quinoline derivatives with different functional groups.
- Reduction : The ethanone group can be reduced to alcohols or other derivatives using reagents like sodium borohydride.
- Substitution Reactions : The methyl and ethanone groups can be substituted with other functional groups under appropriate conditions.
Material Science
The compound is also utilized in the development of materials with specific properties, such as:
- Dyes and Pigments : Its unique structure allows it to be used in the production of dyes that exhibit vibrant colors.
- Catalysts : It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Case Study 2: Anticancer Properties
In another investigation, researchers explored the compound's ability to inhibit cancer cell lines. The findings revealed that it effectively reduced cell viability in several cancer types, indicating its promise as a lead compound for developing new anticancer therapies.
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 1-(2-Methylquinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and ethanone substitutions.
2-Methylquinoline: Similar structure with a methyl group at the 2-position but lacking the ethanone group.
4-Quinolinone: Contains a quinoline ring with a ketone group at the 4-position but without the methyl substitution.
Uniqueness: 1-(2-Methylquinolin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
132854-97-8 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2-methylquinolin-4-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-7-11(9(2)14)10-5-3-4-6-12(10)13-8/h3-7H,1-2H3 |
InChI Key |
NAMJJRIVHWLVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















